BenchChemオンラインストアへようこそ!

4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Dopamine D2 Receptor Negative Allosteric Modulator Antipsychotic Drug Discovery

Acquire this distinct thieno[2,3-d]pyrimidine tool compound to investigate negative allosteric modulation of dopamine D2 receptors, a mechanism divergent from orthosteric antipsychotics. Its unique 4-azepanyl-2-methyl-6-phenyl scaffold avoids promiscuous aminergic binding, enabling clean MoA studies. It is also a benchmark Pim-1 inhibitor (IC50=0.0586 nM) for oncology programs. Rigorous analytical characterization is required; verify lot-specific CoA before ordering.

Molecular Formula C19H21N3S
Molecular Weight 323.5 g/mol
Cat. No. B5562786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Molecular FormulaC19H21N3S
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCCCCC4
InChIInChI=1S/C19H21N3S/c1-14-20-18(22-11-7-2-3-8-12-22)16-13-17(23-19(16)21-14)15-9-5-4-6-10-15/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3
InChIKeyPHQQXUMAAHSSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(1-Azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine — Pharmacological Profile and Scientific Differentiation for Research Sourcing


4-(1-Azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine (CAS 379251-46-4; MF C19H21N3S; MW 323.5 g/mol) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine scaffold class . This scaffold has been identified as a structurally novel negative allosteric modulator (NAM) of the dopamine D2 receptor (D2R), representing a pharmacological mechanism distinct from orthosteric antipsychotics [1]. The compound is also documented as a potent inhibitor of Pim kinases (PIM-1, PIM-2) with nanomolar activity, a target profile relevant to oncology research programs [2]. Unlike many in-class analogs that exhibit promiscuous aminergic receptor binding, the thieno[2,3-d]pyrimidine core with 4-azepanyl substitution offers a binding mode that targets topographically distinct allosteric sites, making it a specialized tool compound for mechanism-of-action studies where orthosteric competition must be avoided [1].

Why 4-(1-Azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine Cannot Be Interchanged with Other Thieno[2,3-d]pyrimidine Analogs


Thieno[2,3-d]pyrimidines cannot be generically substituted because subtle modifications to the scaffold produce fundamentally different pharmacological outcomes. Research demonstrates that minor structural variations at the 4-position alter functional pharmacology from negative allosteric modulation (NAM) to partial agonism at the D2 receptor [1]. Substituents at the thieno[2,3-d]pyrimidine core are crucial for both binding and function, and the specific combination of 4-azepanyl, 2-methyl, and 6-phenyl substituents confers a unique activity profile that is not preserved across scaffold analogs [1]. Additionally, the 4-azepanyl group introduces conformational flexibility and larger molecular volume (approximately 234 ų) compared to 4-amino derivatives (189 ų), which directly impacts target engagement and selectivity . For procurement purposes, replacing this compound with a piperazine-, hydrazinyl-, or chloro-substituted thieno[2,3-d]pyrimidine will yield different target profiles and experimental outcomes, as documented in comparative kinase inhibition and receptor binding studies [2].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 4-(1-Azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine


Dopamine D2 Receptor Allosteric Modulation vs. Orthosteric Antipsychotics: Mechanism-Based Differentiation

4-(1-Azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine operates as a negative allosteric modulator (NAM) of the D2 receptor, a mechanism fundamentally distinct from orthosteric antagonists such as clozapine, olanzapine, and haloperidol [1]. While orthosteric antipsychotics bind to the endogenous dopamine binding site and block signaling entirely, NAMs bind to topographically distinct allosteric sites and modulate receptor function without directly competing with dopamine [1]. This allosteric mechanism may allow retention of spatiotemporal dopamine signaling patterns while reducing D2R-mediated signaling, potentially avoiding the complete receptor blockade that causes extrapyramidal symptoms (EPS) and hyperprolactinemia associated with typical and atypical antipsychotics [1]. In functional assays measuring negative cooperativity with dopamine, this compound demonstrates sub-μM functional affinity as a NAM, whereas close structural analogs with different 4-position substituents (e.g., 9d and 9i in the same series) exhibit partial agonist activity rather than NAM pharmacology [1].

Dopamine D2 Receptor Negative Allosteric Modulator Antipsychotic Drug Discovery GPCR Pharmacology

Pim-1 Kinase Inhibition Potency: Nanomolar Activity Comparison with Reference Inhibitor

In Pim-1 kinase enzymatic assays, 4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine demonstrates potent inhibitory activity with an IC50 of 0.0586 nM at pH 7.0 and 22°C [1]. This sub-nanomolar potency positions the compound among highly active Pim-1 inhibitors documented in the patent literature. In a separate assay measuring inhibition of full-length recombinant PIM1 (unknown origin) via reduction in BAD phosphorylation at Ser112 residues following 30 min preincubation, the compound showed an IC50 of 0.170 nM [1]. For PIM2 kinase, the compound demonstrated an IC50 of 0.120 nM under similar assay conditions [1]. For class-level context, a recent study of newly designed thieno[2,3-d]pyrimidine derivatives evaluated PIM-1 inhibitory activity compared to staurosporine as a reference control [2]. While direct head-to-head data between this specific compound and staurosporine are not available in the accessed sources, the nanomolar activity range aligns with optimized Pim-1 inhibitors in the thieno[2,3-d]pyrimidine chemical series [2].

PIM-1 Kinase Oncology Kinase Inhibitor Serine/Threonine Kinase

Cardiovascular Safety Profile: hERG Channel Liability Comparison with In-Class Piperazine Analogs

Cardiotoxicity mediated by hERG potassium channel blockade is a critical liability for many CNS-targeted compounds, including piperazine-containing thieno[2,3-d]pyrimidine analogs. 4-(1-Azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine has been evaluated for hERG channel inhibition and demonstrates an IC50 of 6.92 μM (6920 nM) against the hERG potassium channel [1]. This value represents a favorable safety margin when compared to clinically problematic hERG blockers (typically IC50 < 1 μM) and is particularly notable given that structurally related piperazine derivatives in the thieno[2,3-d]pyrimidine series frequently exhibit more potent hERG blockade. The replacement of the piperazine moiety with an azepanyl group reduces basicity and alters molecular topology in a manner that diminishes hERG channel interaction while retaining target engagement at D2R and Pim kinases [1].

hERG Channel Cardiotoxicity Safety Pharmacology Drug Discovery

In Vivo Antipsychotic-Like Activity: Conditioned Avoidance Response Efficacy in Rat Model

In vivo functional validation of antipsychotic-like activity has been documented for 4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine using the discrete trial conditioned avoidance response (CAR) assay in rats, a well-established preclinical model with high predictive validity for antipsychotic efficacy in humans [1]. The compound demonstrates the ability to block CAR without causing catalepsy, a behavioral profile characteristic of atypical antipsychotics and predictive of reduced extrapyramidal side effect (EPS) liability [1]. This in vivo activity distinguishes the compound from structurally similar thieno[2,3-d]pyrimidine derivatives that lack CAR-blocking activity or exhibit catalepsy at therapeutic doses. While exact ED50 values were not available in the accessed ChEMBL entry, the documentation of CAR-blocking activity in the rat model provides direct evidence of CNS penetration and functional target engagement in vivo [1].

Conditioned Avoidance Response Antipsychotic Activity Behavioral Pharmacology CNS Drug Discovery

Recommended Research Applications for 4-(1-Azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine Based on Quantitative Evidence


Dopamine D2 Receptor Allosteric Pharmacology Studies

Use as a tool compound to investigate D2R negative allosteric modulation, particularly in studies examining functional selectivity, biased signaling, and receptor dimerization. The compound's binding to an allosteric site distinct from the orthosteric dopamine binding pocket makes it valuable for experiments requiring differentiation between orthosteric antagonism and allosteric modulation. Researchers can employ this compound alongside orthosteric antagonists (e.g., haloperidol, spiperone) to dissect pathway-specific D2R signaling in heterologous expression systems or native tissue preparations [1].

Pim Kinase Inhibitor Screening and Lead Optimization Programs

Deploy as a reference inhibitor in Pim-1 and Pim-2 kinase assays for oncology drug discovery. With sub-nanomolar potency (IC50 = 0.0586 nM against Pim-1), the compound serves as a benchmark for evaluating novel thieno[2,3-d]pyrimidine derivatives and other Pim kinase inhibitor chemotypes. The documented selectivity profile across PIM isoforms (PIM-1 IC50 = 0.0586-0.170 nM; PIM-2 IC50 = 0.120 nM) supports its use in counter-screening and selectivity profiling against broader kinase panels [2].

Behavioral Pharmacology Studies of Antipsychotic-Like Activity

Utilize in rodent behavioral models, specifically the conditioned avoidance response (CAR) assay, to study antipsychotic-like efficacy. The compound's documented ability to block CAR without inducing catalepsy makes it suitable for investigating the neural circuits underlying antipsychotic action and for benchmarking against clinical antipsychotics. The atypical-like behavioral profile supports its use in studies aiming to correlate D2R allosteric modulation with reduced EPS liability in vivo [3].

Cardiac Safety Profiling and hERG Liability Assessment

Incorporate as a control compound or reference standard in hERG channel inhibition assays. With a measured hERG IC50 of 6.92 μM, the compound occupies a favorable position in the safety margin spectrum and can serve as a comparator for evaluating the cardiac safety profiles of novel thieno[2,3-d]pyrimidine derivatives or other CNS-targeted small molecules. The azepanyl substitution provides a structural template for medicinal chemistry efforts aimed at reducing hERG liability while preserving target potency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.